苯甲酰甘氨酰β-丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound Pht-Gly-Beta-Ala-Oh, while not explicitly detailed in the provided papers, appears to be a peptide or peptide-like molecule based on the context of the research. Peptides are short chains of amino acid monomers linked by peptide bonds and are an essential part of many biological processes. The sequence suggests the presence of phenylthio (Pht), glycine (Gly), and beta-alanine (Beta-Ala) residues. The "Oh" likely indicates a hydroxyl group, which could be part of the peptide's structure or a functional group on one of the amino acids.

Synthesis Analysis

The synthesis of peptides with sequences similar to Pht-Gly-Beta-Ala-Oh can involve the condensation of protected tripeptide units, as seen in the synthesis of a nonapeptide with an Ala–(HO)Gly–Ala sequence . This method allows for the formation of longer peptide chains while protecting functional groups that might otherwise react undesirably during the synthesis process.

Molecular Structure Analysis

The molecular structure of peptides is crucial in determining their properties and functions. For instance, the nonapeptide mentioned in the first paper has a disordered structure in DMSO and water, as indicated by 1H NMR and CD spectral data . The structure of peptides can influence their ability to form complexes, such as the 1:3 complex with iron(III) observed in the same study .

Chemical Reactions Analysis

Peptides can participate in various chemical reactions, including complexation with metals. The nonapeptide with the Ala–(HO)Gly–Ala sequence forms a chiral complex with iron(III), which is evidenced by its characteristic CD spectrum . The alanine residues in the sequence influence the hydroxamate groups, which are crucial for the complexation with iron(III) .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides can be influenced by their sequence and structure. For example, the fluorogenic peptide Dns-Gly-(p-NO2)Phe-beta Ala is designed to be a specific substrate for neutral endopeptidase 24.11, with its cleavage leading to an increase in fluorescence . The replacement of Gly4 with beta-alanine in this peptide eliminates residual sensitivity towards angiotensin-converting enzyme, demonstrating how modifications in peptide sequences can alter their properties and specificity .

Additionally, the synthesis and self-assembly of metallopolymer-peptide conjugates containing a beta-sheet forming Gly-Ala-Gly-Ala tetrapeptide segment show that the peptide's ability to form beta-sheets can drive the self-assembly of the conjugates, affecting their physical state and potential applications . The phase separation between peptide and polyferrocenylsilane domains in the solid state and the formation of a fibrous network in toluene are examples of how peptide sequences can influence the material properties of conjugates .

科学研究应用

纳米药物学和药物递送

“苯甲酰甘氨酰β-丙氨酸”在纳米药物学领域,尤其是药物递送系统中具有重要意义。 像这样的肽类因其能够自组装成纳米结构而闻名,这些结构可用于靶向药物递送 . 这些纳米结构可以穿透生物屏障,将药物直接递送到患病部位,从而提高治疗效果并最大限度地减少副作用。

用于组织工程的生物材料

在组织工程中,“苯甲酰甘氨酰β-丙氨酸”可以帮助开发生物材料。 它能够形成水凝胶和其他结构,使其成为构建支持细胞生长和组织再生的支架的宝贵组成部分 . 这些材料可以模仿天然细胞外基质,为组织修复和再生提供最佳环境。

治疗应用

在治疗方面,可以探索“苯甲酰甘氨酰β-丙氨酸”在治疗各种疾病中的潜力。 它的结构特性使其能够与生物分子相互作用,这可以用来抑制或促进特定的细胞过程。 这可能导致针对阿尔茨海默病等疾病的新疗法,其中基于肽类的干预可以预防β-淀粉样蛋白斑块的聚集 .

肽类治疗

作为肽类治疗的构建模块,“苯甲酰甘氨酰β-丙氨酸”可用于合成具有特定生物活性的新肽类。 这些合成肽类可以作为激素、酶抑制剂或信号分子,提供广泛的治疗选择 .

蛋白质组学研究

在蛋白质组学中,“苯甲酰甘氨酰β-丙氨酸”对于研究蛋白质相互作用和功能很有价值。 它可用于修饰蛋白质或创建用于筛选各种靶标的肽库,这对理解疾病机制和发现新药至关重要 .

纳米技术

“苯甲酰甘氨酰β-丙氨酸”的自组装特性在更广泛的纳米技术领域也有益处。 它可用于创建纳米级器件或材料,其应用范围从电子学到环境传感 .

生物物理学研究

最后,“苯甲酰甘氨酰β-丙氨酸”在生物物理学研究中发挥作用。 研究人员可以使用它来研究肽类和蛋白质的物理特性,如折叠、稳定性和相互作用。 这些知识对于设计稳定有效的生物制药至关重要 .

安全和危害

属性

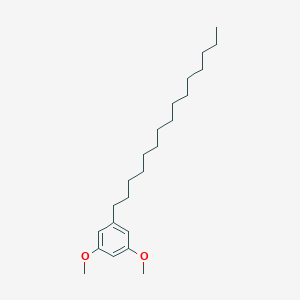

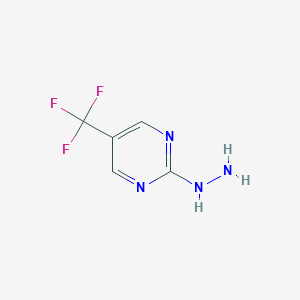

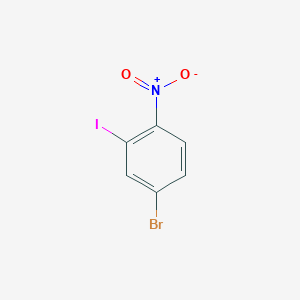

IUPAC Name |

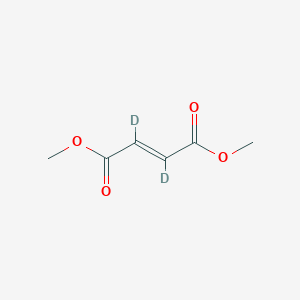

3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c16-10(14-6-5-11(17)18)7-15-12(19)8-3-1-2-4-9(8)13(15)20/h1-4H,5-7H2,(H,14,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFDVIRGCVDRLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325641 |

Source

|

| Record name | Pht-Gly-Beta-Ala-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17896-84-3 |

Source

|

| Record name | 17896-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pht-Gly-Beta-Ala-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)

![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)